molecular formula C15H10F3N3O B11793001 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11793001
M. Wt: 305.25 g/mol
InChI Key: QEPMVAXZXLFRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Synthesis and Testing : A series of oxadiazoles were synthesized and tested against multiple cancer cell lines, including melanoma, leukemia, and breast cancer. One derivative showed a growth inhibition percentage (GI%) of 68.89 against the CCRF-CEM cell line, outperforming established treatments like imatinib .
  • Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM, indicating potent inhibitory effects .

Antioxidant Properties

The antioxidant activity of 4-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has also been investigated:

  • DPPH Assay : In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited promising antioxidant activity with an IC50 value of 15.14 μM . This suggests its potential use in formulations aimed at reducing oxidative stress.

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC50/PGI ValuesReference
Anticancer6h (N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine)GI% = 68.89 against CCRF-CEM
Antioxidant6i (4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol)IC50 = 15.14 μM
Anticancer6h (N-Aryl derivatives)PGI = 86.61 against SNB-19

Case Study 1: Anticancer Efficacy

A study synthesized various derivatives of oxadiazoles and tested them on a panel of cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity. For example, compound 6h demonstrated substantial efficacy across several cell lines with growth inhibition percentages exceeding those of traditional chemotherapeutics .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the compound was evaluated using both in vitro assays and computational models to predict its reactivity with free radicals. The findings suggested that its structure allows for effective radical scavenging capabilities, which could be beneficial in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound targets protein kinases, leading to the inhibition of kinase activity and subsequent induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, oxadiazole ring, and aniline group, which together contribute to its diverse reactivity and wide range of applications.

Biological Activity

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antioxidant properties. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H8_{8}F3_{3}N3_{3}O
  • Molecular Weight : 253.20 g/mol

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of oxadiazole derivatives, including the target compound. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers. Notably, the derivative N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) exhibited an impressive growth inhibition (% GI) against several cell lines at a concentration of 10 µM. The most sensitive cell lines included:
    • NCI-H522 (% GI = 53.24)
    • K-562 (% GI = 47.22)
    • MOLT-4 (% GI = 43.87)
    • LOX-IMVI (% GI = 43.62)
    • HL-60(TB) (% GI = 40.30) .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH assay. The compound showed promising results with an IC50_{50} value of 15.14 µM, indicating its ability to scavenge free radicals effectively .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various oxadiazole derivatives compared to established anticancer agents:

CompoundCell Line Tested% Growth InhibitionReference
6hNCI-H52253.24
ImatinibVariousVariable
DoxorubicinMCF-7Lower than oxadiazole derivatives

The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example:

  • Flow Cytometry Analysis : This analysis revealed that certain oxadiazole derivatives are potent inducers of apoptosis in MCF-7 cells through activation of p53 pathways and caspase cleavage .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole compounds in cancer therapy:

  • Case Study on Leukemia : A study demonstrated that a specific oxadiazole derivative showed greater cytotoxic activity than doxorubicin against human T acute lymphoblastic leukemia cell lines (CEM). The derivative exhibited sub-micromolar IC50_{50} values .
  • Breast Cancer Trials : In trials involving breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), certain derivatives showed comparable or superior activity to conventional chemotherapeutics .

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-9(2-6-11)13-20-21-14(22-13)10-3-7-12(19)8-4-10/h1-8H,19H2

InChI Key

QEPMVAXZXLFRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.